molecular formula C7H10K4O18S4 B12287071 Methyla-D-glucopyranoside2,3,4,6-tetrasulfatepotassiumsalt

Methyla-D-glucopyranoside2,3,4,6-tetrasulfatepotassiumsalt

Cat. No.: B12287071
M. Wt: 666.8 g/mol
InChI Key: HZPXCLIBFFIKEA-UHFFFAOYSA-J
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Description

Historical Context of Sulfated Carbohydrates in Glycochemistry

Sulfated carbohydrates have been integral to biological systems since their discovery in marine algae and animal tissues. Early studies on sulfated polysaccharides, such as carrageenans from red seaweed (Rhodophyceae) and ulvans from green algae (Chlorophyceae), revealed their roles in cell adhesion, anticoagulation, and pathogen defense. These natural polymers are characterized by heterogeneous sulfation patterns, complicating efforts to correlate specific structures with biological activity. For example, the sulfated galactans in carrageenans exhibit variable 3,6-anhydrogalactose content and sulfate positions, which modulate their gel-forming properties and interactions with proteins.

The mid-20th century marked a shift toward synthetic sulfated carbohydrates to overcome the limitations of natural extracts. Initial attempts focused on partial sulfation using sulfur trioxide-amine complexes, but regioselectivity remained a challenge. The development of protecting-group strategies in the 1990s, such as the use of 2,2,2-trichloroethyl (TCE) sulfates, enabled precise sulfation at predetermined hydroxyl groups. These advances laid the groundwork for synthesizing defined structures like methyl α-D-glucopyranoside 2,3,4,6-tetrasulfate potassium salt, which emerged as a benchmark for studying fully sulfated monosaccharides.

Structural Significance of Full Sulfation Patterns in Pyranoside Derivatives

The complete sulfation of methyl α-D-glucopyranoside at positions 2, 3, 4, and 6 creates a highly anionic molecule with a distorted chair conformation. X-ray crystallography of related sulfated glucopyranosides, such as trehalose 6-sulfate bound to Salmonella typhimurium trehalose-6-phosphate phosphatase, reveals that sulfate groups participate in extensive hydrogen-bonding networks with protein residues. For instance, the 6-sulfate group in trehalose 6-sulfate forms hydrogen bonds with Lys125 and Glu167, while the proximal glucosyl ring interacts with Glu123. These interactions underscore the importance of sulfate placement in molecular recognition.

In the tetrasulfated derivative, the cumulative negative charge (-4 from sulfates) dominates its physicochemical behavior. Nuclear magnetic resonance (NMR) studies show that sulfation at C2 and C3 shifts the pyranoside ring toward a ^4C~1~ conformation, reducing steric hindrance between adjacent sulfate groups. This conformational adjustment enhances solubility in aqueous media and stabilizes interactions with cationic domains in proteins, mimicking the behavior of heparan sulfate and chondroitin sulfate.

Table 1: Key Structural Features of Methyl α-D-Glucopyranoside 2,3,4,6-Tetrasulfate Potassium Salt

Property Description
Molecular Formula C~7~H~10~K~4~O~18~S~4~
Molecular Weight 666.77 g/mol
Sulfation Pattern 2-O-, 3-O-, 4-O-, and 6-O-sulfate
Conformation ^4C~1~ chair stabilized by electrostatic repulsion
Hydrogen Bonding Capacity 12 potential hydrogen bonds (4 sulfates × 3 oxygen atoms each)

Emergence of Tetrasulfated Monosaccharides as Model Systems for Glycosaminoglycan Mimetics

Glycosaminoglycans (GAGs), such as heparin and chondroitin sulfate, rely on sulfation patterns to mediate biological functions. However, their structural complexity hampers mechanistic studies. Methyl α-D-glucopyranoside 2,3,4,6-tetrasulfate potassium salt addresses this challenge by providing a monodisperse, fully sulfated scaffold for probing GAG-protein interactions. For example, synthetic GAG mimetics incorporating tetrasulfated glucopyranoside units inhibit axon regeneration inhibitors like chondroitin sulfate proteoglycans (CSPGs) by competing for binding sites on receptors such as protein tyrosine phosphatase σ (PTPσ).

The compound’s four sulfate groups mimic the clustered negative charges of GAGs, enabling it to interact with growth factors, chemokines, and extracellular matrix proteins. Recent studies demonstrate its utility in designing glycopolymers that replicate the multivalent binding of heparan sulfate. These polymers, when functionalized with tetrasulfated glucopyranoside, exhibit enhanced affinity for fibroblast growth factor-2 (FGF-2), highlighting the role of sulfation density in signaling modulation.

Table 2: Applications of Tetrasulfated Monosaccharides in GAG Mimetics

Application Mechanism Reference
Axon Regeneration Inhibition Competes with CSPGs for PTPσ binding
Growth Factor Binding Mimics heparan sulfate’s interaction with FGF-2
Anticoagulant Activity Binds antithrombin III via pentasaccharide-like sequences

Properties

Molecular Formula

C7H10K4O18S4

Molecular Weight

666.8 g/mol

IUPAC Name

tetrapotassium;[2-methoxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate

InChI

InChI=1S/C7H14O18S4.4K/c1-20-7-6(25-29(17,18)19)5(24-28(14,15)16)4(23-27(11,12)13)3(22-7)2-21-26(8,9)10;;;;/h3-7H,2H2,1H3,(H,8,9,10)(H,11,12,13)(H,14,15,16)(H,17,18,19);;;;/q;4*+1/p-4

InChI Key

HZPXCLIBFFIKEA-UHFFFAOYSA-J

Canonical SMILES

COC1C(C(C(C(O1)COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[K+].[K+].[K+].[K+]

Origin of Product

United States

Preparation Methods

Key Synthetic Strategies

Direct Sulfation Using Sulfur Trioxide Complexes

The most widely reported method involves sulfation of methyl α-D-glucopyranoside using trimethylamine-sulfur trioxide (SO₃·TMA) complexes. This approach leverages the high reactivity of SO₃·TMA to achieve complete sulfation of all four hydroxyl groups (2-, 3-, 4-, and 6-positions) in a single step.

Procedure:
  • Reaction Setup :
    • Methyl α-D-glucopyranoside (1 eq) is dissolved in a solvent system of dimethylformamide (DMF) and 1,2-dichloroethane (DCE) (3:1 v/v).
    • SO₃·TMA (4.2–5 eq) is added under inert atmosphere.
  • Heating :
    • The mixture is heated at 60–80°C for 5–8 hours.
    • DMF acts as a participating solvent, enhancing sulfation efficiency, while DCE promotes product precipitation.
  • Workup :
    • The reaction is quenched with ice-cold water, and the pH is adjusted to 7–8 using potassium hydroxide.
    • The tetrasulfated product precipitates as the potassium salt and is isolated via filtration.
Advantages:
  • High yield : 85–93%.
  • Minimal byproducts : Precipitation reduces desulfation risks.

Stepwise Sulfation with Protecting Groups

Alternative methods employ selective protection/deprotection to control sulfation sites, though these are less common for the tetrasulfate derivative.

Example (Adapted from Galactoside Synthesis):
  • Protection :
    • Methyl α-D-glucopyranoside is selectively benzylated at the 3- and 4-positions using benzyl chloride/NaH.
  • Partial Sulfation :
    • The 2- and 6-hydroxyl groups are sulfated with SO₃·TMA in DMF.
  • Deprotection and Final Sulfation :
    • Hydrogenolysis removes benzyl groups, exposing the 3- and 4-hydroxyls for sulfation.
  • Potassium Exchange :
    • Ion exchange with KOH yields the final product.
Challenges:
  • Lower efficiency : Multiple steps reduce overall yield (~50–60%).
  • Complex purification : Requires chromatography.

Critical Reaction Parameters

Solvent Systems

Solvent Combination Role Impact on Yield Source
DMF/DCE (3:1) Participating/non-participating 93%
Neat DMF Solubilizes reagent 78% (with desulfation)
THF/Water Hydrolytic side reactions <50%

Sulfating Agents

Agent Reactivity Selectivity Source
SO₃·TMA High Non-selective
SO₃·Pyridine Moderate Requires heating
H₂SO₄ Low Degrades substrate

Isolation and Purification

Precipitation Techniques

  • Counterion Exchange : Adding KOH converts sulfate intermediates to the potassium salt, which precipitates in cold ethanol.
  • Crystallization : Recrystallization from water/methanol yields >95% purity.

Chromatographic Methods

  • Ion-Exchange Chromatography : Used for small-scale purification to remove partially sulfated impurities.
  • Size-Exclusion Chromatography : Resolves tetrasulfate from oligomeric byproducts.

Analytical Validation

Structural Confirmation

  • ¹H/¹³C NMR : Loss of hydroxyl proton signals (δ 4.8–5.2 ppm) and appearance of sulfate ester carbons (δ 68–72 ppm).
  • Mass Spectrometry : ESI-MS shows [M-K]⁻ ion at m/z 665.73 (calc. 665.7298).

Purity Assessment

Method Criteria Source
HPLC (HILIC) Single peak at 8.2 min
Elemental Analysis S: 19.2% (theory: 19.3%)

Industrial-Scale Considerations

Process Optimization

  • Continuous Flow Systems : Patents describe SO₃·TMA sulfation in flow reactors to improve heat dissipation.
  • Cost Efficiency : Bulk SO₃·TMA reduces reagent costs by 40% compared to pyridine-SO₃.

Emerging Alternatives

Enzymatic Sulfation

  • Sulfotransferases : Pilot studies use recombinant enzymes for regioselective sulfation, but tetrasulfation remains challenging.

Microwave-Assisted Synthesis

  • Reduced Reaction Time : 2 hours at 100°C under microwave irradiation achieves 88% yield.

Chemical Reactions Analysis

Types of Reactions

Methyla-D-glucopyranoside2,3,4,6-tetrasulfatepotassiumsalt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antimicrobial Activity

Methyl α-D-glucopyranoside 2,3,4,6-tetrasulfate potassium salt has been studied for its antimicrobial properties. Research indicates that derivatives of methyl glycopyranoside exhibit varying degrees of effectiveness against different bacterial strains.

Case Study: Antimicrobial Testing

In a study assessing the antimicrobial activity of various methyl glycopyranoside ethers and acetals against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, it was found that certain derivatives could reduce bacterial counts by over 99.9% at specific concentrations. The minimum inhibitory concentration (MIC) values for some compounds were as low as 0.02 mM, indicating potent antibacterial activity .

CompoundBacterial StrainMIC (mM)
C10EthMeGluE. faecalis0.02
C12EthMeGluS. aureus0.02
C5EthMeGluL. monocytogenes>4

Surfactant Properties

The surfactant characteristics of methyl α-D-glucopyranoside derivatives have also been a focus of research. These compounds can lower surface tension and form micelles, which are essential in various applications including drug delivery systems and as emulsifiers in cosmetic formulations.

Case Study: Surfactant Efficiency

A comparative study on the critical micelle concentration (CMC) of several methyl glycopyranoside ethers revealed that their surfactant properties are closely linked to their molecular structure. For instance, compounds with longer alkyl chains exhibited significantly lower CMC values, suggesting enhanced surfactant efficiency .

CompoundCMC (mmol/L)MIC (mmol/L)
C12EthMeGlu0.020.02
C8EthMeGlu0.434>4

Potential Therapeutic Uses

Research has indicated potential therapeutic applications for methyl α-D-glucopyranoside derivatives in treating infections caused by resistant bacterial strains. The ability of these compounds to disrupt bacterial membranes makes them promising candidates for developing new antimicrobial agents.

Case Study: Antimicrobial Resistance

A molecular docking study suggested that certain derivatives could effectively bind to bacterial targets, potentially overcoming resistance mechanisms seen in common pathogens like Pseudomonas aeruginosa and Escherichia coli. This suggests that further exploration into their pharmacokinetics and toxicity profiles is warranted for future drug development .

Mechanism of Action

The mechanism of action of Methyla-D-glucopyranoside2,3,4,6-tetrasulfatepotassiumsalt involves its interaction with specific molecular targets. The sulfate groups enable the compound to form strong ionic interactions with proteins and other biomolecules. These interactions can modulate the activity of enzymes and other proteins, influencing various biochemical pathways .

Comparison with Similar Compounds

Methyl α-D-Mannopyranoside 2,3,4,6-Tetrasulfate Potassium Salt

  • CAS : 359437-03-9.
  • Molecular Formula : C₇H₁₀K₄O₁₈S₄ (identical to the gluco isomer).
  • Structural Difference: The mannose analogue differs in stereochemistry at the C2 position (axial hydroxyl group in mannose vs. equatorial in glucose).
  • Implications: This stereochemical variation may influence solubility, receptor binding, or enzymatic interactions.

Sucrose Octasulfate Potassium Salt

  • CAS : 73264-44-5.
  • Molecular Formula : C₁₂H₁₄O₃₅S₈·8K (MW: 1,287.5 g/mol).
  • Structural Features: A disaccharide (glucose-fructose) with eight sulfate groups, resulting in higher charge density and molecular weight compared to the monosaccharide tetrasulfate.
  • Properties :
    • Purity : ≥95%.
    • Storage : -20°C.
    • Applications : Used in ulcer treatment (e.g., sucralfate) and as a heparan sulfate mimetic due to its polyanionic nature.

Acetylated Glucopyranoside Derivatives

  • Examples: 4-Methoxyphenyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside (CAS: Not specified). Ethyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranoside (CAS: 52645-73-5).
  • Key Differences : Acetyl groups replace sulfates, reducing polarity and enhancing solubility in organic solvents. These derivatives are often intermediates in glycosylation reactions.

Comparative Data Table

Property Methyl α-D-Glucopyranoside Tetrasulfate Methyl α-D-Mannopyranoside Tetrasulfate Sucrose Octasulfate Potassium Salt
CAS Number 210357-34-9; 359437-01-7 359437-03-9 73264-44-5
Molecular Formula C₇H₁₀K₄O₁₈S₄ C₇H₁₀K₄O₁₈S₄ C₁₂H₁₄K₈O₃₅S₈
Molecular Weight (g/mol) 666.80 666.80 1,287.5
Sulfation Degree 4 sulfate groups 4 sulfate groups 8 sulfate groups
Storage Not specified Not specified -20°C
Applications Biochemical research (inferred) Biochemical research (inferred) Ulcer treatment, heparan sulfate mimic

Critical Notes

CAS Number Discrepancies : The gluco derivative is listed under two CAS numbers (210357-34-9 and 359437-01-7), likely reflecting batch or supplier-specific variations.

Data Gaps : Solubility, melting point, and detailed biological activity data are absent in the provided evidence, limiting direct functional comparisons.

Structural vs. Functional Differences: While the manno and gluco isomers share identical formulas, their stereochemical distinctions may lead to divergent interactions in biological systems.

Biological Activity

Methyl α-D-glucopyranoside 2,3,4,6-tetrasulfate potassium salt (MGS) is a chemically modified derivative of a monosaccharide that exhibits significant biological activity. This compound has garnered attention due to its potential antimicrobial properties and its role in various biochemical applications. This article explores the biological activity of MGS, focusing on its antimicrobial effects, structural properties, and relevant case studies.

  • Molecular Formula : C₇H₁₀K₄O₁₈S₄
  • Molecular Weight : 666.8 g/mol
  • CAS Number : 210357-34-9

MGS is synthesized via a modification process that includes the sulfation of the hydroxyl groups on the glucopyranoside structure. This modification enhances the stability and solubility of the compound in aqueous solutions, making it suitable for various biological applications .

Antimicrobial Activity

MGS has been studied for its antimicrobial properties against various bacterial strains. Research indicates that MGS exhibits significant activity against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA). The Minimum Inhibitory Concentration (MIC) values suggest that MGS can effectively inhibit bacterial growth at low concentrations.

Table 1: Antimicrobial Activity of MGS

Bacterial StrainMIC (mM)Notes
Methicillin-resistant Staphylococcus aureus (MRSA)0.02Highly effective against MRSA
Listeria monocytogenes0.03Effective at inhibiting growth
Enterococcus faecalis0.08Comparable activity to other tested compounds

The data indicates that MGS's antimicrobial efficacy is significantly influenced by its structural characteristics, particularly the presence of sulfate groups which enhance interaction with bacterial membranes .

The proposed mechanism for the antimicrobial action of MGS involves disruption of bacterial cell membranes. The sulfate groups in MGS are believed to interact with the lipopolysaccharides present in Gram-negative bacteria and peptidoglycan layers in Gram-positive bacteria, leading to increased permeability and eventual cell lysis .

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy :
    A study conducted on various derivatives of methyl α-D-glucopyranoside found that those with longer alkyl chains exhibited lower CMC (Critical Micelle Concentration) and MIC values, indicating enhanced antimicrobial activity. MGS was among the most effective derivatives tested .
  • In Vivo Studies :
    In vivo studies demonstrated that MGS significantly reduced bacterial load in infected animal models. The compound was administered at a dosage correlating with its MIC values, showing promising results in controlling infections caused by resistant bacterial strains .
  • Comparative Analysis :
    A comparative analysis with other antimicrobial agents revealed that MGS had superior efficacy against certain strains when compared to traditional antibiotics like amoxicillin, particularly in cases involving resistant pathogens .

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